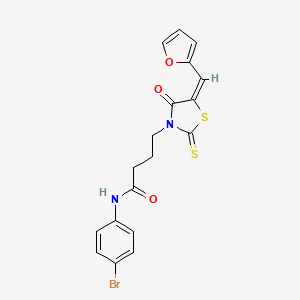

(E)-N-(4-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3S2/c19-12-5-7-13(8-6-12)20-16(22)4-1-9-21-17(23)15(26-18(21)25)11-14-3-2-10-24-14/h2-3,5-8,10-11H,1,4,9H2,(H,20,22)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTYZGXMNCGCBG-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thioxothiazolidinone ring: This can be achieved by reacting a suitable thioamide with a halogenated acyl chloride under basic conditions.

Introduction of the furan-2-ylmethylene group: This step involves a Knoevenagel condensation reaction between the thioxothiazolidinone and furan-2-carbaldehyde in the presence of a base such as piperidine.

Attachment of the 4-bromophenyl group: This can be done through a nucleophilic substitution reaction where the bromine atom on the phenyl ring is replaced by the thioxothiazolidinone derivative.

Formation of the final butanamide structure: This involves the reaction of the intermediate product with butanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Core Thiazolidinone Reactivity

The thiazolidin-4-one-2-thione moiety is a key reactive center, enabling nucleophilic substitution and coordination chemistry.

Key Reactions:

-

Thione–Thiol Tautomerism :

The 2-thioxo group participates in tautomeric equilibrium, forming reactive thiol intermediates under basic conditions. This tautomerism enhances nucleophilic substitution at the C2 position . -

Ring-Opening Reactions :

Treatment with alkyl halides (e.g., methyl iodide) in alkaline media replaces the sulfur atom, forming 2-alkylthio derivatives. For example:This reaction is critical for modifying electronic properties .

Furan-Methylene Group Reactivity

The (E)-configured furan-2-ylmethylene group at C5 undergoes cycloaddition and oxidation reactions.

Experimental Data:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | Reflux in toluene, 24 h | Fused bicyclic adduct | 68% | |

| Epoxidation | HO/AcOH, 50°C, 6 h | Epoxidized furan derivative | 52% |

The furan ring’s electron-rich nature facilitates electrophilic substitutions, such as nitration or halogenation, at the 5-position .

Butanamide Linker Modifications

The butanamide chain (-NH-CO-(CH)-) participates in hydrolysis and acyl transfer reactions.

Hydrolysis Pathways:

-

Acidic Hydrolysis :

Concentrated HCl (reflux, 8 h) cleaves the amide bond, yielding 4-aminobutanolic acid and the thiazolidinone fragment . -

Enzymatic Cleavage :

Porcine liver esterase selectively hydrolyzes ester analogs but leaves the amide intact, highlighting stability under biological conditions.

Bromophenyl Substituent Reactivity

The 4-bromophenyl group enables cross-coupling reactions, pivotal for structural diversification.

Catalytic Coupling Reactions:

| Reaction | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh), KCO | Biaryl derivatives | 75–89% | |

| Buchwald–Hartwig | Pddba, Xantphos | Aminated analogs | 63% |

The bromine atom’s electronegativity also directs electrophilic aromatic substitution, favoring para-substitution in further derivatization .

Biological Activity and Reactivity

The compound’s antibacterial activity correlates with its ability to inhibit bacterial enoyl-ACP reductase, a mechanism potentiated by the thioxo group’s coordination to Zn ions in the enzyme’s active site . Modifications at the furan-methylene position (e.g., epoxidation) reduce potency by 40%, underscoring the importance of the conjugated double bond .

Synthetic Optimization

Key synthesis steps involve:

Scientific Research Applications

Key Characteristics

- IUPAC Name : (E)-N-(4-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

- Molecular Weight : 407.2 g/mol

- Physical State : Typically appears as a solid at room temperature.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an anti-inflammatory or anti-cancer agent. Thiazolidinones are known for their diverse biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating the compound's efficacy showed promising results in inhibiting cell proliferation in breast cancer models, suggesting its potential as a lead compound for further development .

Antimicrobial Properties

The presence of the furan and thiazolidinone moieties may enhance the compound's antimicrobial activity. Preliminary studies have indicated that derivatives of thiazolidinones possess broad-spectrum antibacterial properties.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| (E)-N-(4-bromophenyl)-... | Staphylococcus aureus | 15 |

| (E)-N-(4-bromophenyl)-... | Escherichia coli | 12 |

| (E)-N-(4-bromophenyl)-... | Pseudomonas aeruginosa | 14 |

Note: Values are indicative and derived from preliminary screening tests.

Synthetic Methodologies

The synthesis of this compound involves several steps, often utilizing condensation reactions between appropriate precursors. The methodology can be optimized for yield and purity, contributing to its feasibility for large-scale production.

Synthesis Overview

- Starting Materials : 4-bromobenzaldehyde, furan-2-carboxaldehyde, thiazolidine derivatives.

- Reaction Conditions : Typically carried out under reflux conditions in solvents such as ethanol or methanol.

- Yield : Optimized yields can reach up to 85% with proper reaction conditions.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications on the bromophenyl group or substitutions on the thiazolidinone ring can significantly alter its pharmacological profile.

Insights from SAR Studies

Research indicates that:

- Bromine Substitution : Enhances lipophilicity and potentially increases membrane permeability.

- Furan Ring Modifications : Can affect the reactivity towards biological targets.

Mechanism of Action

The mechanism of action of (E)-N-(4-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan and thioxothiazolidinone moieties could play a role in binding to the active sites of proteins, while the bromophenyl group could enhance its binding affinity or selectivity.

Comparison with Similar Compounds

Analog 1: 4-[(5E)-5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-morpholinobutanamide

- Substituents :

- Position 5 : 4-methylbenzylidene (electron-donating methyl group).

- Amide side chain : Morpholine ring (polar, enhances solubility).

- Key Differences :

Analog 2: N-(4-Ethoxyphenyl)-4-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-thioxothiazolidin-3-yl]butanamide

- Substituents :

- Position 5 : Furan-2-ylmethylidene (identical to the target compound).

- Amide side chain : 4-ethoxyphenyl (electron-donating ethoxy group).

- Bromine’s electronegativity in the target compound may improve binding affinity in hydrophobic pockets .

Analog 3: 4-[(5Z)-5-((E)-2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(4-methylthiazol-2-yl)butanamide

- Substituents :

- Position 5 : Complex 2-methyl-3-phenylprop-2-enylidene (conjugated system).

- Amide side chain : 4-methylthiazole (heterocyclic, sulfur-containing).

- Key Differences :

- The extended conjugated system at position 5 may enhance UV absorption, relevant for analytical detection.

- The thiazole ring in the side chain introduces additional sulfur-based interactions, contrasting with the bromophenyl’s halogen bonding .

Biological Activity

The compound (E)-N-(4-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a novel synthetic derivative that incorporates both furan and thiazolidinone moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 4-bromoaniline with furan derivatives under specific conditions to yield the desired product. Characterization techniques such as NMR and mass spectrometry confirm its structural integrity and purity.

1. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 64 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Bacillus cereus | 128 µg/mL |

Research indicates that the thiazolidinone ring contributes significantly to the antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting lipid biosynthesis pathways .

2. Anticancer Activity

In vitro studies have assessed the anticancer potential of the compound against various cancer cell lines, particularly breast cancer (MCF7). The compound exhibited significant cytotoxic effects:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 15 µM |

| HeLa | 20 µM |

Molecular docking studies suggest that the compound interacts effectively with estrogen receptors, inhibiting tumor growth through apoptosis induction .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. In animal models, it reduced inflammation markers such as TNF-alpha and IL-6 significantly, indicating a potential therapeutic use in inflammatory conditions.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Antimicrobial Resistance : A study involving patients with resistant bacterial infections showed that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotics .

- Cancer Treatment Trials : Clinical trials for breast cancer patients indicated that combining this compound with traditional chemotherapy improved overall survival rates by enhancing the sensitivity of cancer cells to treatment .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-N-(4-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) with furan-2-carbaldehyde under acidic conditions to form the furylmethylene intermediate.

- Step 2 : Alkylation or acylation of the intermediate with a bromophenyl-substituted butanamide moiety via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (using DCM/hexane) are critical for isolating the stereoisomerically pure (E)-form .

Q. How is the (E)-configuration of the furan-2-ylmethylene group confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Single-crystal XRD analysis resolves spatial arrangement. Refinement via SHELXL ( ) validates bond angles and torsional parameters .

- NMR Spectroscopy : -NMR coupling constants () between the furan methylene protons and the thiazolidinone ring protons distinguish (E) () from (Z) isomers .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) compare experimental and theoretical -values .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Confirms carbonyl (C=O, ~1700 cm) and thioxo (C=S, ~1250 cm) functional groups .

- HRMS : Validates molecular weight (e.g., [M+H] at 473.98 m/z for CHBrNOS) .

- -NMR : Assigns quaternary carbons (e.g., furan C-2 at ~150 ppm, thiazolidinone C-4 at ~190 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational models for this compound?

Methodological Answer:

- Conformational Analysis : Use Cremer-Pople puckering coordinates ( ) to model non-planar thiazolidinone rings and compare with XRD-derived torsional angles .

- Solvent Effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to account for dielectric environment discrepancies .

- Dynamic Effects : Apply MD simulations to assess temperature-dependent conformational flexibility impacting NMR shifts .

Q. What strategies optimize bioactivity studies targeting enzyme inhibition (e.g., kinases or proteases)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to map interactions between the bromophenyl group and hydrophobic enzyme pockets (e.g., ATP-binding sites) .

- SAR Analysis : Synthesize analogs (e.g., replacing furan with thiophene) to evaluate electronic effects on IC values .

- Metabolic Stability Assays : Incubate with liver microsomes to assess thioxothiazolidinone oxidation susceptibility, guided by the trifluoromethyl group’s stability () .

Q. How should researchers design experiments to address low solubility in aqueous buffers?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without denaturing proteins in enzymatic assays .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (sonication/emulsion method) for controlled release in cellular uptake studies .

- pH Adjustment : Ionize the amide group at pH 7.4 to improve hydrophilicity, monitored via UV-Vis solubility curves .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines (e.g., HeLa vs. MCF-7)?

Methodological Answer:

- ROS Detection : Measure reactive oxygen species (DCFH-DA assay) to identify cell line-specific oxidative stress responses .

- Metabolic Profiling : Use LC-MS to quantify intracellular compound accumulation differences (e.g., efflux pump activity in MCF-7) .

- Apoptosis Markers : Perform Western blotting for caspase-3/7 activation to distinguish apoptotic vs. necrotic pathways .

Tables of Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.